3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine
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Overview
Description
3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine is a complex organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This particular compound is notable for its unique structural features, which include a piperidine ring substituted with dimethyl, methylethyl, and propoxyphenyl groups.
Preparation Methods
The synthesis of 3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine typically involves multiple steps. One common method is the hydrogenation of 3,5-dimethylpyridine, followed by sulfonylation with the appropriate sulfonyl chloride. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine can be compared with other piperidine derivatives such as:
3,5-Dimethylpiperidine: This compound lacks the sulfonyl and propoxyphenyl groups, making it less complex and potentially less biologically active.
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound has a similar sulfonyl group but differs in the presence of an isoxazole ring instead of the propoxyphenyl group.
The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H31NO3S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3,5-dimethyl-1-(3-propan-2-yl-4-propoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C19H31NO3S/c1-6-9-23-19-8-7-17(11-18(19)14(2)3)24(21,22)20-12-15(4)10-16(5)13-20/h7-8,11,14-16H,6,9-10,12-13H2,1-5H3 |
InChI Key |
KFMLRPKNYFJBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C)C(C)C |
Origin of Product |
United States |
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